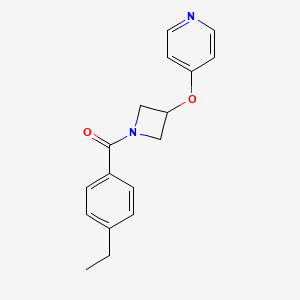

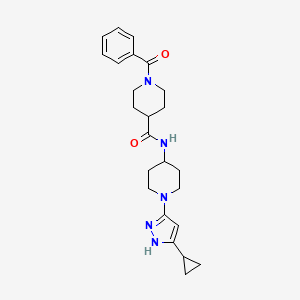

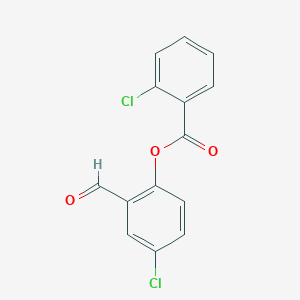

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrrolidinone derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound involved in various synthetic and chemical property studies. A notable research application includes its role in the novel and efficient one-pot synthesis of 2-aminopyrimidinones, where it participates in three-component reactions leading to the formation of pyrimidinones. These reactions are significant for their simplicity and efficiency in synthesizing compounds with potential biological activities. The self-assembly and hydrogen bonding capabilities of these compounds, confirmed by X-ray crystallography, highlight their importance in the study of molecular interactions and crystal engineering (Bararjanian et al., 2010).

Anticancer Activities

Research into the anticancer properties of related pyrimidinone compounds has demonstrated significant activity against various human tumor cell lines. The presence of piperidine/pyrrolidine structures, such as in this compound, has been associated with enhanced anticancer activities. These studies suggest the potential therapeutic value of these compounds in cancer treatment, emphasizing the importance of the structural features for their biological activities (Singh & Paul, 2006).

Anti-Angiogenic and DNA Cleavage Activities

The synthesis and characterization of novel derivatives containing pyrimidin-2-yl and piperidine structures have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the development of new anticancer agents, as they can inhibit the formation of blood vessels in tumors and interact with DNA, leading to cancer cell death. The efficacy of these compounds in the chick chorioallantoic membrane (CAM) model and their DNA binding/cleavage abilities highlight their potential as anticancer agents (Kambappa et al., 2017).

Molecular Structure and Bonding

Studies on the molecular structure and bonding of compounds similar to this compound have provided insights into their chemical behavior. For instance, research on the structural and electronic properties of anticonvulsant drugs with substituted piperidine and pyrimidine moieties has contributed to understanding how these structural elements influence drug activity. X-ray diffraction and molecular orbital calculations have been used to examine the orientation and electronic distribution in these compounds, offering valuable information for drug design (Georges et al., 1989).

Biotransformation Studies

Biotransformation studies have explored the metabolic pathways of compounds with pyrrolidine and piperidine structures, shedding light on their pharmacokinetics and the role of cytochrome P450 enzymes in their metabolism. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of potential therapeutic agents, helping to predict their behavior in the human body (Chen et al., 2011).

Eigenschaften

IUPAC Name |

1-methyl-4-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-18-10-11(9-13(18)20)14(21)19-7-3-12(4-8-19)22-15-16-5-2-6-17-15/h2,5-6,11-12H,3-4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTPNEUUSZFFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989933.png)

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)

![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2989945.png)